Ana Maria Toader,
Petruta Oancea,
Mirela Enache
PMID: 33855576
DOI:
Abstract
Investigation of the interaction of quinizarin (Q), an analogue of the core unit of different anticancer drugs, with anionic SDS micelles has been performed by absorption and conductance measurements in 0.1 M phosphate buffer, pH 7.4 and over the temperature range of 298.15-323.15 K. The values of binding constant (Kb), partition coefficient (Kx) and the corresponding thermodynamic parameters (Gibbs free energy, enthalpy, entropy) for the binding and distribution of quinizarin between the bulk aqueous solution and surfactant micelles have been determined and discussed in terms of possible intermolecular interactions. Values of critical micelle concentration (CMC) and degree of ionization (?) for SDS in the absence and the presence of quinizarin have been evaluated from conductometric study. Comparing the absorption spectra of quinizarin in SDS micelles with the spectra in different solvents revealed that quinizarin molecules are located in the hydrophilic region of SDS micelles. The trend of changes in Gibbs free energy, enthalpy and entropy with temperature shows that both binding and partition processes are spontaneous and entropy driven. In addition, the hydrophobic interactions are the main forces involved in binding and partition processes.
Máté Kozsup,
Orsolya Dömötör,
Sándor Nagy,
Etelka Farkas,
Éva A Enyedy,
Péter Buglyó
PMID: 31874363
DOI:
10.1016/j.jinorgbio.2019.110963
Abstract
Four Co(III) ternary complexes with the composition of [(Co(4 N))
(quin)](ClO
)
or [(Co(4 N))
(quinS)](ClO
)
, where 4 N = tris(2-aminoethyl)amine (tren) or tris(2-pyridylmethyl)amine (tpa), quinH
= quinizarin (1,4-dihydroxy-9,10-anthraquinone), quinSH
= quinizarin-2-sulfonic acid (1,4-dihydroxy-9,10-anthraquinone-2-sulfonic acid), were synthesized, characterized and their human serum albumin (HSA) binding capabilities were also tested. The complexes can be considered as likely chaperons of quinizarins which are structural models for anthracycline-based anticancer drugs like doxorubicin. All the Co(III) complexes are dinuclear and were isolated as mixture of isomers. Comparison of the cyclic voltammograms of the free ligands and the appropriate Co(III) complexes revealed that the new signals belonging to reversible processes in the range -400-0 mV (vs. Ag/AgCl) for the complexes can be attributed to the reversible reduction of the Co(III) centre. These potentials are in the range of typical (O,O) chelated Co(III) ternary complexes bearing 4 N donor ligands and follow the order being more positive for the tpa containing complexes. Presence of the sulfonate group in the quinizarin results in slightly more negative reduction potential of the Co(III) complexes. HSA binding capabilities of the quinH
and quinSH
ligands as well as the appropriate complexes showed that quinSH
has higher affinity to the protein than quinH
while none of the complexes seem to bind to HSA.
Yanghou Liu,
Yuehui Liang,
Jun Jiang,
Qing Qin,
Lisheng Wang,
Xu Liu
PMID: 30846253
DOI:
10.1016/j.bmcl.2019.02.026
Abstract
The novel hydroxyanthraquinone derivatives containing nitrogen-mustard and thiophene group were designed to covalently bind to topoisomerase II, and their structures were confirmed by nuclear magnetic resonance and high resolution mass spectrometer technologies in this article. The in vitro cytotoxicity against different cancer cell lines and one normal liver cell line (L02) was evaluated by MTT assay. Compound A1 was the most potent anti-proliferative agent against the human liver cancer HepG-2 cells (IC
= 12.5 μM), and there is no obvious growth inhibitory effect on normal liver tissue L02 cells. The good cytotoxicity and selectivity of compound A1 suggest that it could be a promising lead for further optimization. The mechanisms of action about compound A1 and A4 were further investigated through analysis of cell apoptosis. Confocal microscopy tracks the location of compound A1 in the cell, which could enter the cytoplasm and nucleus, and induce severe deformation of the nucleus. The docking study demonstrated that A1 could interact with the catalytic active site in topoisomerase II.
Hana Crlikova,
Hana Kostrhunova,
Jitka Pracharova,
Máté Kozsup,
Sándor Nagy,
Péter Buglyó,
Viktor Brabec,
Jana Kasparkova
PMID: 32112290
DOI:
10.1007/s00775-020-01765-4
Abstract
The adverse side effects and acquired resistance associated with the clinical application of traditional platinum-based anticancer drugs have forced investigation of alternative transition metal-based compounds and their cytostatic properties. Over the last years, the anticancer potential of cobalt complexes has been extensively studied, and in-depth analyses of their mode of action have been conducted. In this work, we present antiproliferative activity against human cancer cells of the dinuclear Co(III) complexes bearing the quinizarin ligand and tris(2-aminoethyl)amine (tren, compound 1) or tris(2-pyridylmethyl)amine (tpa, compound 2) co-ligands. To contribute the understanding mechanisms of biological action of these compounds, their association with DNA in the cells, DNA binding in cell-free media, and DNA cleavage capability were investigated in detail. The results demonstrate that both complexes interact with DNA in tumor cells. However, their mechanism of antiproliferative action is different, and this difference is mirrored by distinct antiproliferative activity. The antiproliferative effect of 1 is connected with its ability to intercalate into DNA and subsequently to inhibit activities of DNA processing enzymes. In contrast, the total antiproliferative efficiency of 2, thanks to its redox properties, appears to be connected with its ability to form radicals and, consequently, with the ability of 2 to cleave DNA. Hence, the findings presented in this study may significantly contribute to understanding the antitumor potential of cobalt complexes. Dinuclear Co(III) complexes containing the bioactive quinizarin ligand exhibit antiproliferative activity based on distinct mechanism.
Xiufang Hu,
Yanqin Cao,
Xu Yin,
Li Zhu,
Yingyu Chen,
Wenfeng Wang,
Jianda Hu
PMID: 30827866
DOI:
10.1016/j.bmc.2019.02.041
Abstract
A series of quinizarin derivatives containing quaternary ammonium salts and/or thiourea groups were synthesized and their anticancer activities against leukemia cell lines have been tested. Results showed that most of quinizarin derivatives could inhibit the proliferation of leukemia cells. Among these derivatives, compound 3 showed good inhibition activity against various leukemia cells with IC
values ranging from 0.90 ± 2.55 μM to 10.90 ± 3.66 μM. At the same time, compound 3 also inhibited the growth of human embryonic kidney-293 cell (HEK-293). Molt-4 and Jurkat cells, acute T lymphoblastic leukemia (T-ALL) cell lines, were selected to reveal potential anticancer mechanism of compound 3. Compound 3 inhibited the proliferation of Molt-4 and Jurkat cells in a dose- and time-dependent manner and led to a marked G0/G1 phase arrest. Analysis of Annexin V-APC and intracellular reactive oxygen species (ROS) level by flow cytometry showed that compound 3 induced significant apoptosis in Molt-4 and Jurkat cells. Western blotting assay showed that compound 3 activated the caspase-dependent apoptosis pathway and induced the degradation of Bcl-2 and c-myc protein.
Sameer Shakeel Ansari,
Rizwan Hasan Khan,
Saeeda Naqvi
PMID: 28974158
DOI:
10.1080/07391102.2017.1388284
Abstract
Intermolecular interaction study of human serum albumin (HSA) with two anthraquinones i.e. danthron and quinizarin has been performed through fluorescence, UV-vis and CD spectroscopy along with docking analysis. The titration of drugs into HSA solution brought about the quenching of fluorescence emission by way of complex formation. The binding constants were found to be 1.51 × 10
L mol
and 1.70 × 10
L mol
at λ
= 280 nm while at λ
= 295 nm, the values of binding constants were 1.81 × 10
L mol
and 1.90 × 10
L mol
which hinted toward binding of both the drugs in the vicinity of subdomain IIA. Different temperature study revealed the presence of static quenching mechanism. Moreover, more effective quenching of the fluorescence emission was observed at λ
= 295 nm which also suggested that both the drug molecule bind nearer to Trp-214. Thermodynamic parameters showed that hydrophobic interaction was the major force behind the binding of drugs. The UV-vis spectroscopy testified the formation of complex in both the systems and primary quenching mechanism as static one. The changes in secondary structure and α-helicity in both the systems were observed by circular dichroism spectroscopy. Furthermore, molecular docking analysis predicted the probable binding site of drugs in subdomain IIA of HSA molecule. The types of amino acid residues surrounding the drug molecule advocated that van der Waals forces, hydrophobic forces and electrostatic forces played a vital role in the stabilization of drug-protein complex formed.
Vaishnavi Chandrasekar,
Dustin W Janes,
Christopher Forrey,
David M Saylor,
Akhil Bajaj,
Timothy V Duncan,
Jiwen Zheng,
Kausar B Riaz Ahmed,
Brendan J Casey
PMID: 28140510
DOI:
10.1002/jbm.b.33845
Abstract
Many polymeric medical device materials contain color additives which could lead to adverse health effects. The potential health risk of color additives may be assessed by comparing the amount of color additive released over time to levels deemed to be safe based on available toxicity data. We propose a conservative model for exposure that requires only the diffusion coefficient of the additive in the polymer matrix, D, to be specified. The model is applied here using a model polymer (poly(ether-block-amide), PEBAX 2533) and color additive (quinizarin blue) system. Sorption experiments performed in an aqueous dispersion of quinizarin blue (QB) into neat PEBAX yielded a diffusivity D = 4.8 × 10
cm
s
, and solubility S = 0.32 wt %. On the basis of these measurements, we validated the model by comparing predictions to the leaching profile of QB from a PEBAX matrix into physiologically representative media. Toxicity data are not available to estimate a safe level of exposure to QB, as a result, we used a Threshold of Toxicological Concern (TTC) value for QB of 90 µg/adult/day. Because only 30% of the QB is released in the first day of leaching for our film thickness and calculated D, we demonstrate that a device may contain significantly more color additive than the TTC value without giving rise to a toxicological concern. The findings suggest that an initial screening-level risk assessment of color additives and other potentially toxic compounds found in device polymers can be improved. © 2017 Wiley Periodicals, Inc. J Biomed Mater Res Part B: Appl Biomater, 106B: 310-319, 2018.
Héctor J Lozano,
Natalia Busto,
Gustavo Espino,
Arancha Carbayo,
José M Leal,
James A Platts,
Begoña García
PMID: 28243638
DOI:
10.1039/c6dt04888a
Abstract
In this work, we report experimental and computational evidence for the intercalation into the DNA base-pairs of the free quinones quinizarin (Q) and naphthazarin (N) and the interstrand covalent binding of their p-cymene di-ruthenium(ii) complexes (Cl
Ru
X, with X = N, Q bridging ligands). The intercalation extent for the N complex was larger than that for Q, which is in good agreement with the higher relative contour length and melting temperature for the same C
/C
ratio and with the computational mean stacking distances between the ligand and the nearest base-pair (3.34 Å and 3.19 Å) for N and Q, respectively. However, the apparent binding constant of Q/DNA, two orders higher than that of N/DNA, indicates that the thermal stability of the X/DNA complex is more related to the degree of intercalation than to the magnitude of the binding constant. Cl
Ru
X complexes undergo aquation, forming the aqua-derivatives [(H
O)
Ru
X]
. These can further bind covalently to DNA via interstrand crosslinking, through both Ru centres and two N7 sites of consecutive guanines, to give (DNA
)Ru
X complexes, by a mechanism similar to that of cisplatin. To the best of our knowledge, this type of interaction with dinuclear Ru(ii) complexes has not been reported hitherto. The experimental and computational results reveal that the number of rings of the aromatic moiety and the covalent binding to DNA play a key role in the behaviour of the quinones and their Ru(ii) derivatives. The cytotoxicity of the ligands and the corresponding Ru(ii) complexes was evaluated in MCF-7, A2780, A2780cis tumour cells and in the healthy cell line MRC-5. The cytotoxic activity was notable for N and negligible for Q. The IC
values and the resistance (RF) and selectivity (SF) factors show that the Cl
Ru
N complex is the most promising among the four studied anticancer drugs.
Carolina Aparecida Sabatini,
Denis Massucatto Dos Santos,
Sabrina Matos de Oliveira da Silva,
Marcelo Henrique Gehlen
PMID: 29207517
DOI:
10.3390/molecules22122136
Abstract
Quinizarin diester is used as a fluoro-chromogenic substrate of the activity of lipase supported in poly(methylmetacrylate) beads (CALB, Novozym
435) dispersed in organic solvents. The monoester and diester of quinizarin are both non-fluorescent species contrasting with the enzymatic product quinizarin that shows optical absorption in the visible region and strong fluorescence signal. The enzymatic conversion is accomplished by spectroscopic measurements and it follows a sigmoid curve from which the mean reaction time of the enzymatic process can be determined. This parameter indicates the enzyme activity of the immobilized lipase. Its dependency with the amount of lipase allowed the determination of the ratio of the catalytic rate and the Michaelis constant (
/
) and the experimental value found was (1.0 ± 0.1) × 10
mg
/min in the case of quinizarin diacetate.
Valéria Verebová,
Jiří Beneš,
Jana Staničová
PMID: 33271809
DOI:
10.3390/molecules25235666
Abstract
Photosensitive compounds found in herbs have been reported in recent years as having a variety of interesting medicinal and biological activities. In this review, we focus on photosensitizers such as hypericin and its model compounds emodin, quinizarin, and danthron, which have antiviral, antifungal, antineoplastic, and antitumor effects. They can be utilized as potential agents in photodynamic therapy, especially in photodynamic therapy (PDT) for cancer. We aimed to give a comprehensive summary of the physical and chemical properties of these interesting molecules, emphasizing their mechanism of action in relation to their different interactions with biomacromolecules, specifically with DNA.